N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-5-chloro-2-methoxybenzamide
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Overview
Description
N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-5-chloro-2-methoxybenzamide is a complex organic compound that features a thiazole ring, a biphenyl group, and a benzamide moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antitumor, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-5-chloro-2-methoxybenzamide typically involves multiple steps. One common method starts with the preparation of the thiazole ring, which can be synthesized through the reaction of α-aminonitrile with dithioacids or esters of dithioacids under mild conditions . The biphenyl group is then introduced through a Suzuki coupling reaction, which involves the reaction of a boronic acid with a halogenated aromatic compound in the presence of a palladium catalyst . Finally, the benzamide moiety is attached through an amide coupling reaction using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-5-chloro-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the benzamide moiety can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution of the chlorine atom can yield various substituted benzamides .
Scientific Research Applications
N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-5-chloro-2-methoxybenzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-5-chloro-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors involved in disease processes, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives and biphenyl-containing molecules, such as:
Thiazole-based drugs: These include various antimicrobial and antitumor agents.
Biphenyl derivatives: These include compounds used in the treatment of diseases like hypertension and inflammation.
Uniqueness
What sets N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-5-chloro-2-methoxybenzamide apart is its unique combination of structural features, which confer specific biological activities and chemical reactivity . This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O2S/c1-28-21-12-11-18(24)13-19(21)22(27)26-23-25-20(14-29-23)17-9-7-16(8-10-17)15-5-3-2-4-6-15/h2-14H,1H3,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJVCCAQRUJPDHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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